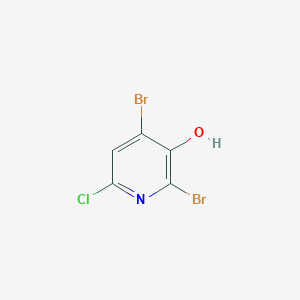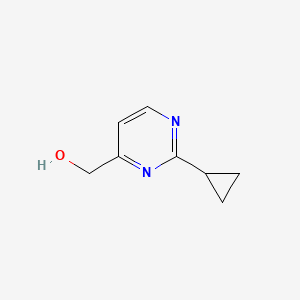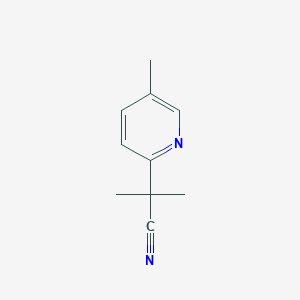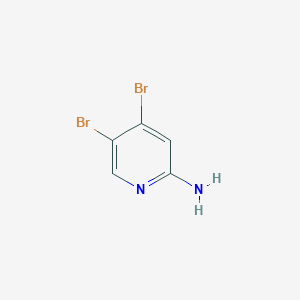
4,5-Dibromopyridin-2-amine
Overview
Description
4,5-Dibromopyridin-2-amine is an organic compound with the molecular formula C5H4Br2N2 and a molecular weight of 251.91 g/mol. It is characterized by the presence of two bromine atoms and an amino group attached to a pyridine ring. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dibromopyridin-2-amine can be synthesized through several methods, including the bromination of pyridine derivatives. One common approach involves the reaction of 2-aminopyridine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction typically proceeds via electrophilic aromatic substitution, resulting in the substitution of hydrogen atoms on the pyridine ring with bromine atoms.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out on a larger scale using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves the use of continuous reactors and advanced purification techniques to obtain the desired compound in large quantities.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromopyridin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the bromine atoms and the amino group on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products are often used in further chemical synthesis and research applications.
Scientific Research Applications
4,5-Dibromopyridin-2-amine is widely used in scientific research due to its versatility and reactivity. It serves as a building block in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. The compound is also employed in the development of new chemical reactions and methodologies, contributing to advancements in synthetic chemistry.
In biology, this compound is utilized in the study of biological systems and the development of bioactive compounds. Its unique structure allows for the design of molecules with specific biological activities, making it valuable in drug discovery and development.
In medicine, the compound is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of drugs targeting various diseases. Its reactivity and ability to undergo chemical modifications make it a useful tool in medicinal chemistry.
In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its bromine atoms and amino group contribute to its utility in various industrial processes, enhancing the properties of the final products.
Mechanism of Action
The mechanism by which 4,5-Dibromopyridin-2-amine exerts its effects depends on the specific application and the type of reaction it undergoes. In general, the compound acts as an electrophile or nucleophile, participating in chemical reactions that lead to the formation of new compounds. The presence of bromine atoms and the amino group allows for diverse reactivity, enabling the compound to interact with various reagents and substrates.
Molecular Targets and Pathways Involved: In biological and medicinal applications, this compound may interact with specific molecular targets, such as enzymes, receptors, or other biomolecules. The exact targets and pathways involved depend on the specific biological system and the desired therapeutic outcome.
Comparison with Similar Compounds
2,6-Dibromopyridine
3,5-Dibromopyridine
2-Bromopyridine
3-Bromopyridine
Properties
IUPAC Name |
4,5-dibromopyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c6-3-1-5(8)9-2-4(3)7/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCOZWNPLKZILW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704616 | |
| Record name | 4,5-Dibromopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856848-33-4 | |
| Record name | 4,5-Dibromopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Chloromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole hydrochloride](/img/structure/B1424363.png)
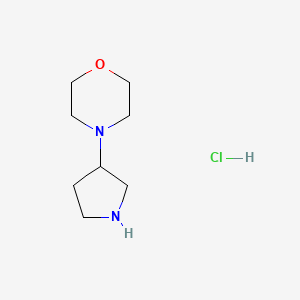


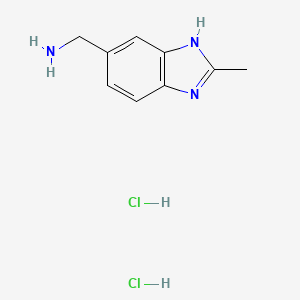
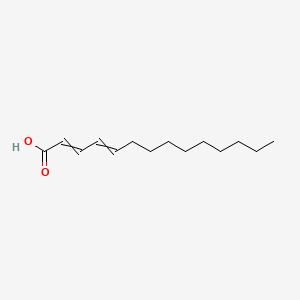
![5,6-Dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1424371.png)


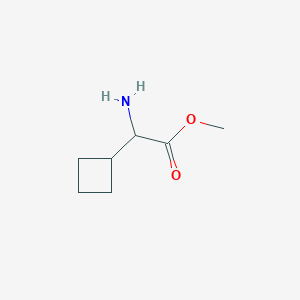
![3-[5-(Morpholin-4-ylmethyl)tetrazol-1-yl]propanoic acid;hydrochloride](/img/structure/B1424380.png)
